2-Phenylpyrimidine-4,5-dicarboxylic acid
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Overview
Description
2-Phenylpyrimidine-4,5-dicarboxylic acid is an organic compound with the molecular formula C12H8N2O4 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylpyrimidine-4,5-dicarboxylic acid typically involves the reaction of pyrimidine derivatives with phenyl-substituted reagents under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where a phenylboronic acid reacts with a halogenated pyrimidine derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Phenylpyrimidine-4,5-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyrimidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized pyrimidine derivatives.
Scientific Research Applications
2-Phenylpyrimidine-4,5-dicarboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Phenylpyrimidine-4,5-dicarboxylic acid and its derivatives involves interactions with specific molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
2-Phenylpyrimidine-4,5-dicarboxylic acid can be compared with other similar compounds, such as:
2-Phenylpyridine-5,4’-dicarboxylic acid: This compound is also used in the synthesis of MOFs and has similar chemical properties.
Pyridine-2,5-dicarboxylic acid: Known for its antimicrobial and antiviral activities, this compound is structurally similar but has different functional groups.
2,4-Diaminopyrimidine derivatives: These compounds have applications in medicinal chemistry and exhibit unique crystal structures and supramolecular features.
The uniqueness of this compound lies in its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.
Properties
CAS No. |
64074-26-6 |
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Molecular Formula |
C12H8N2O4 |
Molecular Weight |
244.20 g/mol |
IUPAC Name |
2-phenylpyrimidine-4,5-dicarboxylic acid |
InChI |
InChI=1S/C12H8N2O4/c15-11(16)8-6-13-10(14-9(8)12(17)18)7-4-2-1-3-5-7/h1-6H,(H,15,16)(H,17,18) |
InChI Key |
NXFXEOKEPYJVGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C(=N2)C(=O)O)C(=O)O |
Origin of Product |
United States |
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